REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].[Li]CCCC.[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16]Br>O1CCCC1>[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:2][C:1]#[N:3]
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Name
|
|
Quantity
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49 g
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Type
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reactant
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Smiles
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C(C)#N
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Name
|
|
Quantity
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72 mL
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Type
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reactant
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Smiles
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[Li]CCCC
|
Name
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|
Quantity
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30 g
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Type
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reactant
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Smiles
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BrC1=C(C=CC=C1)CBr
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
|
with stirring at −78° C
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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Into a 500-mL 3-necked round-bottom flask, was placed
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Type
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STIRRING
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Details
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Stirred at −78° C. for 1 h
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Duration
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1 h
|
Type
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CUSTOM
|
Details
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with stiffing at −78° C
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Type
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STIRRING
|
Details
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The resulting solution was stirred for 1 h at −78° C
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Duration
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1 h
|
Type
|
CUSTOM
|
Details
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The reaction was quenched by the addition of 100 mL of water at −78° C
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Type
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EXTRACTION
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Details
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The resulting aqueous solution was extracted with 3×100 mL of ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
|
Type
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DISTILLATION
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Details
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The crude product was purified by distillation under reduced pressure (2 mm Hg)
|
Type
|
CUSTOM
|
Details
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the fraction was collected at 98-107° C
|
Type
|
CUSTOM
|
Details
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This resulted in 13.21 g (52%) of 3-(2-bromophenyl)propanenitrile as colorless oil
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Name
|
|
Type
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|
Smiles
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BrC1=C(C=CC=C1)CCC#N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |